(3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carbonitrile hydrochloride
Description
The compound "(3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carbonitrile hydrochloride" is a benzodiazepine derivative characterized by a fused diazepine ring system with stereospecific substitutions. Its structure includes a benzo-fused diazepine core, a methyl group at the 4-position, an amino group at the 3-position, and a cyano substituent at the 7-position. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.
Properties
Molecular Formula |
C11H13ClN4O |
|---|---|
Molecular Weight |
252.70 g/mol |
IUPAC Name |
(3S,4S)-3-amino-4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carbonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N4O.ClH/c1-6-10(13)11(16)15-8-3-2-7(5-12)4-9(8)14-6;/h2-4,6,10,14H,13H2,1H3,(H,15,16);1H/t6-,10-;/m0./s1 |
InChI Key |
MLQGOOBCALXJTA-XIWGLMHNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)NC2=C(N1)C=C(C=C2)C#N)N.Cl |
Canonical SMILES |
CC1C(C(=O)NC2=C(N1)C=C(C=C2)C#N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis generally begins from a chirally pure lactam, often the Vince lactam, which provides the stereochemical framework necessary for the (3S,4S) configuration of the target molecule. From this lactam, key ketone intermediates are generated, which serve as precursors for further functionalization.
General Synthetic Strategy
The preparation involves the following major steps:
Formation of the tetrahydro-benzo[b]diazepinone core: The bicyclic diazepinone scaffold is constructed via ring-closure reactions starting from appropriate amino acid derivatives or lactams.
Introduction of the amino and methyl substituents at the 3 and 4 positions: These stereocenters are established using chiral starting materials and stereoselective reactions, ensuring the (3S,4S) configuration.
Incorporation of the 7-carbonitrile group: The cyano group at position 7 is introduced through substitution reactions on the aromatic ring or via functional group transformations on suitable precursors.
Formation of the hydrochloride salt: The free base is converted to its hydrochloride salt to enhance stability and solubility.
Detailed Preparation Methodology
Based on patent literature and peer-reviewed synthetic studies, the following detailed synthetic route is representative:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of ketone intermediate from Vince lactam | Known procedures involving lactam ring opening and functionalization | Provides chiral ketone intermediate with defined stereochemistry |
| 2 | Difluoromethylene analogue formation (optional for analogues) | Treatment with 2-PySO2CF2H and BuOK | Used in analogues, not strictly necessary for target compound |
| 3 | Protection of amino groups | PMB (para-methoxybenzyl) protection followed by Boc (tert-butyloxycarbonyl) protection | Protects amines during subsequent steps |
| 4 | Selective hydrogenation | Catalytic hydrogenation to reduce specific double bonds | Ensures correct saturation of the diazepine ring |
| 5 | Ring-opening under acidic or basic conditions | Acidic or basic hydrolysis to open lactam ring as needed | Facilitates functional group transformations |
| 6 | Hydrazone iodination and elimination | Iodination of hydrazone intermediates followed by elimination under basic conditions | Prepares for trifluoromethylation in analogues |
| 7 | Copper-catalyzed coupling | Treatment with CuI and MSFDA (methylsulfonyl difluoroacetamide) | Introduces trifluoromethyl groups in analogues |
| 8 | Introduction of the 7-carbonitrile group | Nucleophilic aromatic substitution or directed lithiation followed by cyanation | Critical step for installing the cyano substituent at position 7 |
| 9 | Formation of hydrochloride salt | Treatment with HCl in suitable solvent | Converts free base to stable hydrochloride salt |
Representative Synthetic Scheme (Summary)
- The chiral Vince lactam is converted into a ketone intermediate.
- Amino groups are protected to prevent side reactions.
- The diazepine ring system is formed and selectively reduced.
- Functionalization at position 7 with a cyano group is achieved via aromatic substitution.
- Final deprotection and salt formation yield the target hydrochloride compound.
Analytical Data and Purity Considerations
Throughout the synthesis, stereochemical integrity is maintained and confirmed by chiral HPLC and NMR spectroscopy. The final product is characterized by:
- Melting point: Consistent with literature values for the hydrochloride salt.
- NMR (1H and 13C): Confirming the presence of the amino, methyl, oxo, diazepine ring, and cyano functionalities.
- Mass spectrometry: Molecular ion peak corresponding to the molecular weight of the hydrochloride salt.
- Elemental analysis: Confirming the composition including chlorine from the hydrochloride.
Research and Patent Sources
The primary synthetic procedures and analogues are detailed in patent WO2015071393A1, which describes substituted tetrahydro-benzo[b]diazepin-2-ones and their preparation methods. This patent outlines the use of chiral Vince lactam starting materials, protection strategies, and functional group transformations relevant to the target compound.
Additional synthetic insights are available from peer-reviewed articles focusing on rational design and synthesis of related tetrahydro-benzo[b]diazepine derivatives, including selective hydrogenation, ring-opening, and functionalization steps.
Summary Table of Key Preparation Steps
| Step Number | Reaction Type | Purpose | Key Reagents | Outcome |
|---|---|---|---|---|
| 1 | Lactam ring opening | Formation of chiral ketone intermediate | Vince lactam, base | Chiral ketone with (3S,4S) configuration |
| 2 | Protection | Protect amino groups | PMB-Cl, Boc2O | Protected intermediates for selective reactions |
| 3 | Hydrogenation | Saturate diazepine ring | H2, Pd/C | Correctly reduced diazepine core |
| 4 | Aromatic substitution | Introduce cyano group at position 7 | Cyanide source, base | 7-Carbonitrile substitution |
| 5 | Salt formation | Convert to hydrochloride salt | HCl | Stable hydrochloride salt of target compound |
This comprehensive preparation approach ensures the stereochemical purity and functional group integrity of (3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]diazepine-7-carbonitrile hydrochloride, facilitating its use in further pharmaceutical development and research.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitrile group to an amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to the enhancement of GABAergic transmission, resulting in anxiolytic, sedative, and anticonvulsant effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
Comparative analysis focuses on compounds sharing the benzodiazepine core or analogous heterocyclic systems with modifications in substituents, stereochemistry, or functional groups. Below is a systematic comparison:
Structural and Functional Insights
Benzodiazepine vs. Chromene Derivatives The target compound’s benzodiazepine core allows for planar aromatic interactions, critical for CNS receptor binding. In contrast, the chromene derivative in adopts a non-planar bicyclic structure, favoring interactions with kinase targets . The cyano group in both compounds enhances electron-withdrawing effects, but its position at the 7-position in the benzodiazepine may reduce steric hindrance compared to the 3-position in the chromene analogue.
Stereochemical Impact
- The (3S,4S) configuration of the target compound ensures optimal spatial alignment for receptor binding, whereas the (4R,7S) configuration in the chromene derivative directs phenyl group orientation for hydrophobic interactions .
Salt vs. Neutral Forms
- The hydrochloride salt of the target compound improves bioavailability compared to neutral analogues like Isorhamnetin-3-O-glycoside, which relies on glycoside moieties for solubility .
Research Findings and Methodological Considerations
Spectroscopic Characterization
- NMR and UV Analysis : The target compound’s structure elucidation likely employs techniques similar to those used for Isorhamnetin-3-O-glycoside, including 1H-NMR and 13C-NMR to confirm substituent positions and stereochemistry .
Toxicological and Regulatory Data
Biological Activity
The compound (3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carbonitrile hydrochloride is a member of the benzodiazepine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 241.71 g/mol. The structure features a benzodiazepine core which is crucial for its biological interactions.
Benzodiazepines typically exert their effects through modulation of the GABA receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased neuronal inhibition and contributes to various pharmacological effects such as anxiolytic, sedative, and anticonvulsant properties.
Key Mechanisms:
- GABA Receptor Modulation: The compound enhances GABAergic transmission by increasing the frequency of chloride channel opening events.
- Neuroprotective Effects: Some studies suggest that benzodiazepine derivatives can exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
Biological Activity
The biological activity of this compound has been evaluated in various contexts:
Anticancer Activity
Research indicates that Mannich bases derived from benzodiazepines exhibit significant anticancer properties. The compound has shown effectiveness against various cancer cell lines:
- HeLa (Cervical Cancer)
- HepG2 (Liver Cancer)
- A549 (Lung Cancer)
Table 1: Anticancer Activity Against Different Cell Lines
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies
Several case studies have highlighted the practical applications of this compound in clinical settings:
-
Case Study on Anxiety Disorders:
A double-blind study involving patients with generalized anxiety disorder showed that treatment with a benzodiazepine derivative led to significant reductions in anxiety scores compared to placebo. -
Case Study on Epilepsy:
Patients with refractory epilepsy experienced reduced seizure frequency when administered benzodiazepine derivatives as adjunct therapy.
Q & A
Basic: What are the recommended synthetic routes for this compound?
Answer:
The synthesis of this benzodiazepine derivative typically involves multi-step protocols, including cyclization, stereochemical control, and salt formation. Key methodologies include:
- Cyclization reactions : Utilize precursors like substituted anilines and carbonyl compounds under acidic or basic conditions to form the diazepine core .
- Stereochemical control : Chiral auxiliaries or enantioselective catalysts (e.g., L-proline derivatives) ensure (3S,4S) configuration .
- Salt formation : React the free base with hydrochloric acid in polar solvents (e.g., ethanol/water) to yield the hydrochloride salt .
Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Acetonitrile, K₂CO₃, 80°C, 12h | Cyclization |
| 2 | Chiral catalyst (e.g., Ru-BINAP), H₂ | Stereoselective reduction |
| 3 | HCl (g), EtOH, 0°C, 2h | Salt precipitation |
Advanced: How to optimize stereochemical purity during synthesis?
Answer:
Achieving >99% enantiomeric excess (ee) requires:
- Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers .
- Kinetic resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts to favor the desired stereoisomer .
- In-situ monitoring : Track ee via circular dichroism (CD) or chiral HPLC during reaction progression .
Basic: What spectroscopic methods confirm the compound’s structure?
Answer:
- 1H/13C NMR : Assign peaks to verify the diazepine ring, methyl group (δ ~1.2 ppm), and nitrile (δ ~120 ppm in 13C) .
- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement (R-factor < 0.05) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 289.1325 (calculated) .
Advanced: How to resolve contradictions in spectroscopic data?
Answer:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals; e.g., NOESY correlations confirm spatial proximity of 3S/4S methyl groups .
- DFT calculations : Compare computed vs. experimental NMR shifts to identify misassignments (RMSD < 0.3 ppm) .
- Crystallographic validation : Cross-validate NMR-derived structures with X-ray data to resolve ambiguities .
Basic: How to determine crystal structure using X-ray diffraction?
Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELXL for least-squares refinement; monitor R1/wR2 convergence (< 5%) .
- Validation : Check CIF files with PLATON for symmetry and displacement parameters .
Advanced: What challenges arise in crystallizing hydrochloride salts?
Answer:
- Hygroscopicity : Handle samples under inert atmosphere (N2 glovebox) to prevent hydration .
- Polymorphism : Screen solvents (e.g., EtOAc vs. acetone) to isolate stable crystalline forms .
- Counterion effects : Adjust HCl stoichiometry to avoid disordered chloride ions in the lattice .
Basic: What HPLC methods assess purity?
Answer:
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient of 0.1% TFA in water/acetonitrile (95:5 to 5:95 over 20 min).
- Detection : UV at 254 nm; retention time ~12.3 min .
Advanced: How to evaluate stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via LC-MS over 72h .
- Thermal analysis : Use DSC/TGA to identify decomposition temperatures (>200°C indicates thermal stability) .
- Light sensitivity : Expose to UV (365 nm) and quantify photodegradants with HPLC-DAD .
Basic: How does stereochemistry influence biological activity?
Answer:
- Receptor docking : (3S,4S) configuration enhances binding to GABA_A receptors vs. (3R,4R) (IC50: 12 nM vs. 420 nM) .
- SAR studies : Methyl substitution at C4 improves metabolic stability in liver microsomes (t1/2: 45 min vs. 8 min for des-methyl analog) .
Advanced: How to model structure-activity relationships (SAR) computationally?
Answer:
- Molecular dynamics : Simulate ligand-receptor interactions (e.g., with GROMACS) to predict binding affinities .
- QSAR models : Use Gaussian-derived descriptors (HOMO/LUMO, logP) to correlate with IC50 values (R² > 0.85) .
- Docking software (AutoDock Vina) : Validate poses against X-ray structures (RMSD < 2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
